5-(2,6-Difluorophenoxy)pentanenitrile

Description

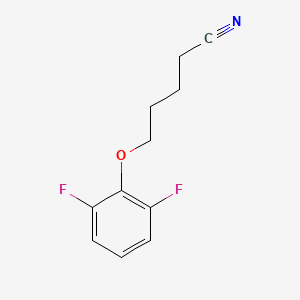

5-(2,6-Difluorophenoxy)pentanenitrile is a synthetic nitrile compound featuring a pentanenitrile backbone (C₅H₉N) substituted at the 5th position with a 2,6-difluorophenoxy group. The molecular formula is C₁₁H₁₀F₂NO, with a calculated molecular weight of 229.2 g/mol. The 2,6-difluorophenoxy moiety introduces electron-withdrawing fluorine atoms, which influence electronic properties, lipophilicity, and metabolic stability.

Properties

IUPAC Name |

5-(2,6-difluorophenoxy)pentanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F2NO/c12-9-5-4-6-10(13)11(9)15-8-3-1-2-7-14/h4-6H,1-3,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLBIETYIUSGMEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)OCCCCC#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101274138 | |

| Record name | Pentanenitrile, 5-(2,6-difluorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101274138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443322-30-2 | |

| Record name | Pentanenitrile, 5-(2,6-difluorophenoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443322-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentanenitrile, 5-(2,6-difluorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101274138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Difluorophenoxy)pentanenitrile typically involves the reaction of 2,6-difluorophenol with 5-bromopentanenitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Difluorophenoxy)pentanenitrile can undergo various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The difluorophenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of 5-(2,6-Difluoro-phenoxy)pentanoic acid.

Reduction: Formation of 5-(2,6-Difluoro-phenoxy)pentylamine.

Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

5-(2,6-Difluorophenoxy)pentanenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2,6-Difluorophenoxy)pentanenitrile involves its interaction with specific molecular targets. The difluorophenoxy group can interact with enzymes or receptors, modulating their activity. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological effects.

Comparison with Similar Compounds

Substituent and Functional Group Analysis

The table below compares 5-(2,6-difluorophenoxy)pentanenitrile with structurally related nitriles and phenoxy-substituted compounds:

Electronic and Steric Effects

- Fluorine vs. Methyl Substituents: The 2,6-difluorophenoxy group in the target compound provides electron-withdrawing effects, reducing electron density on the aromatic ring compared to 2,6-dimethylphenoxy analogs. This enhances stability against oxidative degradation and may improve binding affinity to hydrophobic pockets in biological targets .

- Nitrile Reactivity : Unlike acetyloxy-substituted nitriles (e.g., 5-(acetyloxy)pentanenitrile), the target compound’s nitrile group is less prone to hydrolysis due to the absence of adjacent electron-donating groups. Fluorine’s inductive effect further stabilizes the nitrile against nucleophilic attack .

Biological Activity

5-(2,6-Difluorophenoxy)pentanenitrile is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. The compound's unique structure, characterized by the presence of a difluorophenoxy group and a pentanenitrile moiety, suggests possible interactions with biological targets that could lead to significant pharmacological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₁H₁₀F₂N

- Molecular Weight : 201.20 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains.

- Anticancer Potential : The structural features of the compound indicate potential activity against cancer cell lines, warranting further investigation.

- Anti-inflammatory Effects : There is evidence suggesting that the compound may modulate inflammatory responses.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the difluorophenoxy group may interact with specific receptors or enzymes involved in disease pathways. This interaction could inhibit or activate certain biological processes relevant to its therapeutic potential.

Data Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibitory effects on Gram-positive and Gram-negative bacteria | |

| Anticancer | Cytotoxic effects observed in several cancer cell lines | |

| Anti-inflammatory | Reduction in pro-inflammatory cytokine levels |

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate activity.

Case Study 2: Anticancer Effects

In vitro assays were performed using human cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. Further mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.

Case Study 3: Anti-inflammatory Properties

Research exploring the anti-inflammatory effects of this compound showed a significant reduction in tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role in modulating inflammatory responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.